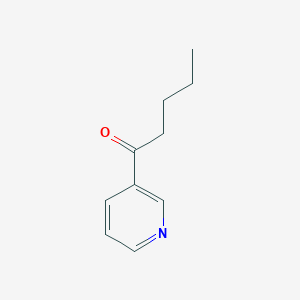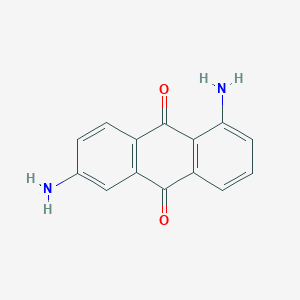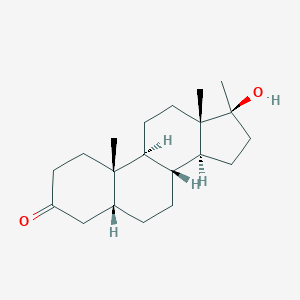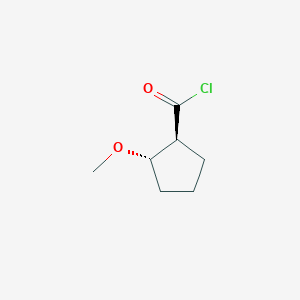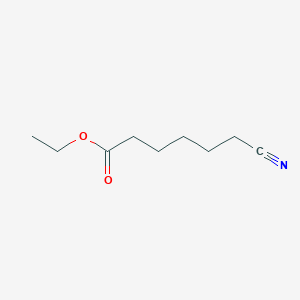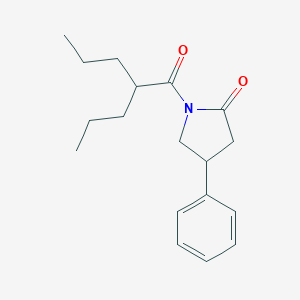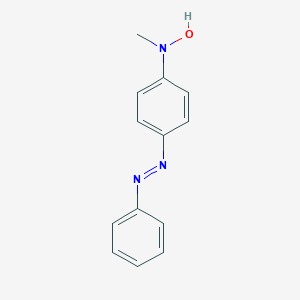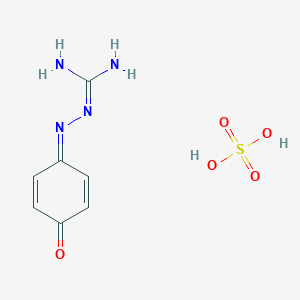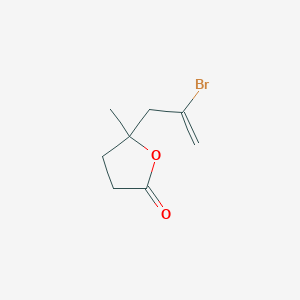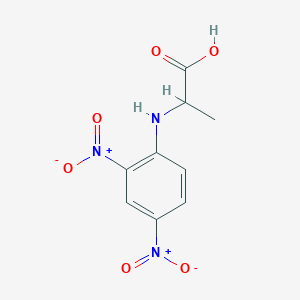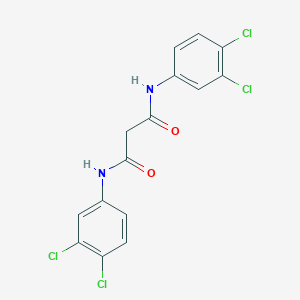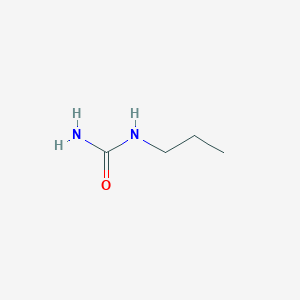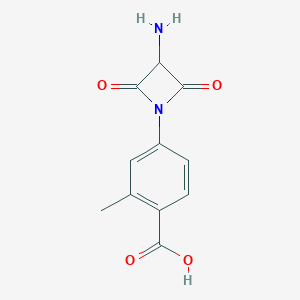
4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid, also known as AMB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AMB is a member of the β-lactam family of compounds, which are known for their antibacterial properties. However, AMB has been found to have a wide range of other potential applications, including as an anti-inflammatory and anti-tumor agent.
Mecanismo De Acción
The mechanism of action of 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid is not fully understood, but it is believed to work by inhibiting the synthesis of bacterial cell walls. This leads to the breakdown of the bacterial cell and subsequent death of the organism. Additionally, 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid has been found to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid has a number of biochemical and physiological effects. In addition to its antibacterial and anti-inflammatory properties, 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid has been found to have anti-tumor effects in animal models of cancer. It has also been shown to have antioxidant properties and to be effective in reducing oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid is its broad-spectrum antibacterial activity, which makes it a potentially useful compound for the treatment of bacterial infections. However, its use is limited by its potential toxicity and the development of resistance by bacterial strains. Additionally, its anti-inflammatory and anti-tumor effects have yet to be fully characterized, and further research is needed to determine its potential therapeutic applications in these areas.
Direcciones Futuras
There are a number of potential future directions for research on 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid. One area of interest is the development of new formulations of the compound that may improve its efficacy and reduce its toxicity. Additionally, further studies are needed to fully characterize its anti-inflammatory and anti-tumor effects and to determine its potential as a therapeutic agent in these areas. Finally, research is needed to better understand the mechanisms of action of 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid and to identify new targets for its use in the treatment of bacterial infections and other diseases.
Métodos De Síntesis
4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid can be synthesized through a multistep process involving the reaction of 4-methylbenzoic acid with various reagents, including ethyl chloroformate, sodium azide, and triethylamine. The resulting compound is then subjected to further reactions, including the addition of an amino acid and the formation of a β-lactam ring.
Aplicaciones Científicas De Investigación
4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its antibacterial properties, with studies showing that 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid is effective against a range of bacterial strains, including those that are resistant to traditional antibiotics. Other studies have investigated its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
Propiedades
Número CAS |
137232-04-3 |
|---|---|
Nombre del producto |
4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid |
Fórmula molecular |
C11H10N2O4 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
4-(3-amino-2,4-dioxoazetidin-1-yl)-2-methylbenzoic acid |
InChI |
InChI=1S/C11H10N2O4/c1-5-4-6(2-3-7(5)11(16)17)13-9(14)8(12)10(13)15/h2-4,8H,12H2,1H3,(H,16,17) |
Clave InChI |
NVIJVMZHQKJLID-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(C2=O)N)C(=O)O |
SMILES canónico |
CC1=C(C=CC(=C1)N2C(=O)C(C2=O)N)C(=O)O |
Otros números CAS |
137232-04-3 |
Sinónimos |
4-(3-amino-2-oxoazetidinonyl-1)methylbenzoic acid 4-AABC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



